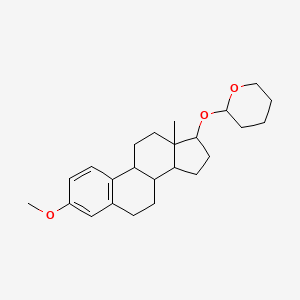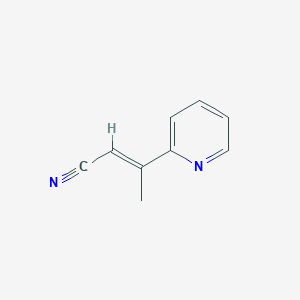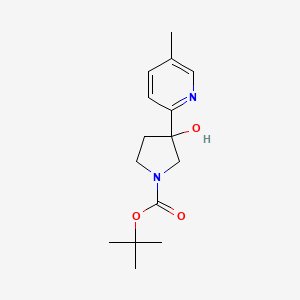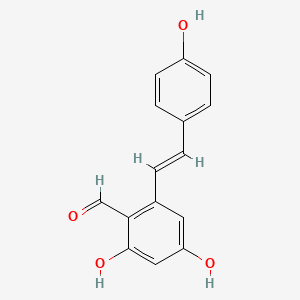![molecular formula C9H13NO4 B15361071 Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate: is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as the oxo, oxa, and azabicyclo moieties. This can be achieved through various organic reactions including oxidation, esterification, and amination.
Final Esterification: The final step involves esterification to introduce the isopropyl ester group, typically using isopropanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mécanisme D'action
The mechanism by which Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-4-carboxylate: Similar in structure but with a different position of the carboxylate group.
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-6-carboxylate: Another isomer with the carboxylate group at a different position.
Methyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate: Similar structure with a methyl ester instead of an isopropyl ester.
Uniqueness
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific ester group and the position of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO4 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
propan-2-yl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)13-7(11)9-3-6(4-9)14-8(12)10-9/h5-6H,3-4H2,1-2H3,(H,10,12) |
Clé InChI |
UEBWDPZRAODRIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C12CC(C1)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)







![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)



![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)

